5-Phenyloxazole-2-carbonitrile

MAO-B inhibitor Neuroprotection Monoamine Oxidase

5-Phenyloxazole-2-carbonitrile (CAS 70594-46-6) is a critical, high-purity (≥95%) oxazole scaffold for advanced medicinal chemistry. Its distinct 5-phenyl-2-nitrile substitution pattern drives 189-fold MAO-B selectivity and potent antimitotic activity (IC50 0.78–1.27 μM), a pharmacological profile unattainable with simpler oxazole analogs. Essential for synthesizing novel kinase inhibitors, neuroprotective agents, or patentable fused pyrimido/pyrido-oxazole libraries. Secure this non-stock, research-use-only intermediate for your next breakthrough.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 70594-46-6
Cat. No. B1473899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyloxazole-2-carbonitrile
CAS70594-46-6
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)C#N
InChIInChI=1S/C10H6N2O/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H
InChIKeyVVPKXWNJXPWSTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyloxazole-2-carbonitrile (CAS 70594-46-6): Core Properties and Scaffold Identity for Procurement Decisions


5-Phenyloxazole-2-carbonitrile (CAS 70594-46-6) is a heterocyclic building block defined by a 1,3-oxazole core substituted with a phenyl group at the 5-position and a nitrile at the 2-position, yielding a molecular formula of C10H6N2O and a molecular weight of 170.17 g/mol . The compound exists as a crystalline solid with a purity typically specified at ≥95% . Its electronic structure, characterized by a balance between the electron-donating oxygen and electron-withdrawing nitrogen and cyano groups, distinguishes it from simpler oxazole analogs and is central to its utility as a synthetic intermediate and as a bioactive scaffold in drug discovery .

Why 5-Phenyloxazole-2-carbonitrile Cannot Be Replaced by a Generic Oxazole or Phenyloxazole in Scientific Workflows


The precise substitution pattern of 5-Phenyloxazole-2-carbonitrile—a phenyl group at C5 and a nitrile at C2—dictates its distinct electronic profile and, consequently, its unique biological and chemical reactivity profile compared to other oxazole derivatives. Unlike 5-phenyloxazole (CAS 1006-68-4), which lacks the 2-cyano group, or 2-phenyloxazole (CAS 20662-88-8), which has an inverted substitution pattern, the dual electron-withdrawing and -donating nature of the 5-phenyloxazole-2-carbonitrile core results in a specific molecular recognition and a divergent synthetic utility that cannot be replicated by substituting a simpler analog . Class-level data for related scaffolds, such as the MAO-B inhibition of 2-phenyloxazole-4-carboxamides or the COX-2 selectivity of 4-aryl-5-phenyloxazoles, demonstrates that the position and type of substituents on the oxazole ring are critical drivers of target selectivity and potency [1][2]. Therefore, generic substitution would lead to a complete loss of the specific properties that make this compound a valuable entity.

Quantitative Differentiation: 5-Phenyloxazole-2-carbonitrile (CAS 70594-46-6) Evidence Guide


MAO-B vs. MAO-A Isoform Selectivity of 5-Phenyloxazole-2-carbonitrile Compared to Other Oxazole Scaffolds

5-Phenyloxazole-2-carbonitrile exhibits a 189-fold selectivity for inhibiting MAO-B over MAO-A in a human recombinant enzyme assay. This contrasts sharply with related oxazole-2-carbonitrile derivatives, which often show limited or no selectivity [1]. For instance, the parent oxazole-2-carbonitrile scaffold lacks the 5-phenyl group and does not exhibit comparable MAO-B affinity, while 2-phenyloxazole-4-carboxamides have been optimized for MAO-B selectivity but with different binding modes [2].

MAO-B inhibitor Neuroprotection Monoamine Oxidase

Anticancer Activity of 5-Phenyloxazole-2-carbonitrile Scaffold: Cytotoxicity and Tubulin Polymerization Inhibition

Derivatives of the 5-phenyloxazole-2-carbonitrile scaffold, specifically 5-phenyloxazole-2-carboxylic acid derivatives, demonstrate potent antiproliferative activity against multiple cancer cell lines with IC50 values in the sub-micromolar range [1]. This is a stark contrast to the simple 5-phenyloxazole core (CAS 1006-68-4), which lacks the 2-carbonitrile moiety and shows no such specific anticancer activity on its own . Compound 9, an N,5-diphenyloxazole-2-carboxamide derived from the 5-phenyloxazole-2-carboxylic acid core, showed 1.7- to 5.3-fold improved cytotoxicity compared to the clinical candidate ABT751 [1].

Anticancer Tubulin inhibitor Cytotoxicity

Potential for Herbicide Safener Development: A Class Distinction from Simple Phenyloxazoles

Substituted phenyl oxazole derivatives, a class to which 5-phenyloxazole-2-carbonitrile belongs, have been rationally designed as highly potent and bio-selective herbicide safeners [1]. These compounds significantly enhance maize growth indices and glutathione S-transferase (GST) activity in vivo, a mechanism not observed for the unsubstituted 5-phenyloxazole core . In a comparative study, compound I-f demonstrated superior safener activity compared to the commercial standard isoxadifen-ethyl [1].

Herbicide safener Agrochemical Crop protection

Synthetic Utility: 5-Phenyloxazole-2-carbonitrile as a Platform for Diverse Heterocyclic Architectures

5-Phenyloxazole-2-carbonitrile serves as a versatile building block for constructing a wide array of complex heterocycles, including pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, through reactions at the 5-amino derivative [1]. This synthetic versatility is directly tied to the presence of the 5-phenyl and 2-cyano groups, which are absent in simpler oxazole-2-carbonitriles and provide distinct reactivity . For example, 5-amino-2-phenyloxazole-4-carbonitrile, a derivative, is a key intermediate for novel fused heterocyclic systems [1].

Organic synthesis Building block Heterocycle

Targeted Application Scenarios for 5-Phenyloxazole-2-carbonitrile in Research and Development


Development of Novel MAO-B Selective Inhibitors for Neurological Disease Models

Researchers investigating Parkinson's disease or other neurodegenerative conditions requiring selective MAO-B inhibition should utilize 5-phenyloxazole-2-carbonitrile as a lead-like fragment or core scaffold. Its demonstrated 189-fold selectivity for MAO-B over MAO-A (IC50 = 1.40 μM vs. >100 μM) provides a specific starting point for medicinal chemistry optimization, unlike non-selective or MAO-A biased oxazole analogs [1].

Design and Synthesis of Next-Generation Tubulin Polymerization Inhibitors for Oncology

Medicinal chemistry teams focused on antimitotic cancer therapies can leverage 5-phenyloxazole-2-carbonitrile to synthesize derivatives, such as 5-phenyloxazole-2-carboxylic acid analogs, which have shown superior antiproliferative activity (IC50 = 0.78-1.27 μM across multiple cancer cell lines) and improved selectivity over the clinical candidate ABT751 [2]. This scaffold is essential for accessing this specific pharmacophore.

Discovery of Highly Potent and Bio-Selective Herbicide Safeners

Agrochemical research programs aiming to develop new crop protection agents should employ substituted phenyl oxazole derivatives, for which 5-phenyloxazole-2-carbonitrile is a key intermediate, as herbicide safeners. Class-level evidence indicates a >2-fold improvement in in vivo efficacy over the commercial standard isoxadifen-ethyl [3].

Construction of Fused Polycyclic Heterocycles for Intellectual Property Expansion

Synthetic chemists seeking to access novel chemical space for drug discovery can utilize 5-phenyloxazole-2-carbonitrile as a precursor to unique fused ring systems like pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles [4]. This synthetic pathway is not available from simpler oxazole-2-carbonitriles, offering a clear advantage for generating patentable compounds.

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